molecular formula C9H7Br3 B13749477 2,4,5-Tribromo-alpha-methylstyrene CAS No. 58683-72-0

2,4,5-Tribromo-alpha-methylstyrene

Cat. No.: B13749477
CAS No.: 58683-72-0
M. Wt: 354.86 g/mol
InChI Key: PAUFOHFMOYPVBY-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-alpha-methylstyrene (: 93878-71-2 ) is an organobromine compound with the molecular formula C9H7Br3 . This high-purity reagent is presented for research and development use in laboratory settings. In polymer science, alpha-methylstyrene and its derivatives are valued for their ability to enhance the heat resistance of copolymers . The incorporation of bromine atoms, as in this tribrominated analogue, suggests potential utility as a flame-retardant monomer or additive in the synthesis of specialty polymers and plastics. Furthermore, halogenated styrenes are of significant interest in the development of advanced materials, including negative-tone electron beam resists for high-resolution lithography . Researchers can leverage this compound as a specialized building block for constructing more complex organic molecules or for studying halogenation reactions and their effects on material properties. This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any other human, veterinary, food, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58683-72-0

Molecular Formula

C9H7Br3

Molecular Weight

354.86 g/mol

IUPAC Name

1,2,4-tribromo-5-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H7Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-4H,1H2,2H3

InChI Key

PAUFOHFMOYPVBY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=C(C=C1Br)Br)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2,4,5 Tribromo Alpha Methylstyrene

Vinylic Moiety Reactivity

The reactivity of the alpha-methylstyrene (B127712) unit is a key aspect of the compound's chemistry. The double bond is susceptible to a range of addition reactions, including electrophilic, nucleophilic, and radical pathways.

Electrophilic Additions (e.g., Hydrohalogenation, Halogenation)

Electrophilic addition reactions are a characteristic feature of alkenes, and 2,4,5-Tribromo-alpha-methylstyrene is no exception. libretexts.org In these reactions, the pi electrons of the double bond act as a nucleophile, attacking an electrophilic species. pressbooks.pub

Hydrohalogenation: The addition of hydrogen halides (HX) to the double bond of this compound is expected to follow Markovnikov's rule. byjus.com This rule predicts that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of a more stable carbocation intermediate. pressbooks.pubbyjus.com In the case of this compound, the initial protonation of the double bond would generate a tertiary carbocation, which is a relatively stable intermediate. pressbooks.pub The subsequent attack of the halide ion (X-) on this carbocation would then yield the final product. libretexts.orgpressbooks.pub

Halogenation: The addition of halogens (X2), such as bromine (Br2) or chlorine (Cl2), across the double bond is another important electrophilic addition reaction. lasalle.edu This reaction typically proceeds through a cyclic halonium ion intermediate. lasalle.edu The nucleophilic attack by the halide ion on this intermediate from the anti-face results in the formation of a vicinal dihalide. lasalle.edu

Reaction Reagent Expected Major Product Key Intermediate
HydrohalogenationHBr2-(2,4,5-Tribromophenyl)-2-bromopropaneTertiary Carbocation
HalogenationBr21,2-Dibromo-2-(2,4,5-tribromophenyl)propaneBromonium Ion

Nucleophilic Additions and Conjugate Pathways

While less common for simple alkenes, nucleophilic additions to the vinylic moiety of this compound can occur, particularly under specific reaction conditions or with highly activated nucleophiles. wikipedia.org Nucleophilic addition involves the attack of a nucleophile on an electron-deficient double or triple bond. wikipedia.org In some cases, this can proceed through a conjugate or 1,4-addition pathway if the double bond is in conjugation with an electron-withdrawing group. However, in this compound, the primary mode of nucleophilic attack is more likely to be a 1,2-addition to the double bond, especially if the reaction conditions favor the formation of a carbanionic intermediate. masterorganicchemistry.comlibretexts.org

Recent research has shown that photoredox catalysis can facilitate the addition of nucleophiles to styrenes. nih.gov For instance, the combination of an iridium-based photoredox catalyst and a radical initiator can enable the addition of both acyl radicals and N-alkylindoles to α-methylstyrene. nih.gov This process involves the formation of a benzylic carbocation intermediate which is then attacked by the nucleophile. nih.gov

Radical Reactions and Their Selectivity

The vinylic moiety of this compound is also susceptible to radical reactions. libretexts.org Radical reactions involving alkenes can be initiated by radical initiators or through photochemically-produced radicals. libretexts.orgrsc.org For example, the reaction with tributyltin hydride is a known method for the dehalogenation of alkyl halides and can proceed via a radical chain mechanism. libretexts.org In the context of this compound, radical addition to the double bond would likely proceed to form the more stable tertiary radical intermediate.

Studies on similar compounds, such as poly(α-methylstyrene sulfonate), have shown that they react with hydroxyl radicals (OH•) to form OH•-adducts. rsc.org These adducts can undergo further reactions, highlighting the susceptibility of the styrene (B11656) backbone to radical attack. rsc.org

Aromatic Ring Transformations

The tribrominated benzene (B151609) ring of this compound provides a platform for various aromatic transformations, including further substitution and cross-coupling reactions.

Further Electrophilic Aromatic Substitution on Brominated Arenes

Further electrophilic aromatic substitution on the already substituted benzene ring is possible, though the existing bromine atoms, which are deactivating groups, will influence the position of the incoming electrophile. masterorganicchemistry.com The bromine atoms are ortho, para-directing; however, the steric hindrance from the existing large bromine atoms and the alpha-methylstyrene group will play a significant role in determining the regioselectivity of the reaction. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Heck) on Aryl Bromides

The bromine atoms on the aromatic ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. wikipedia.orgwikipedia.org

Suzuki Reaction: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically catalyzed by a palladium complex. wikipedia.orglibretexts.org The aryl bromide functionalities in this compound can react with boronic acids or their derivatives in the presence of a palladium catalyst and a base to form new C-C bonds, allowing for the introduction of a wide range of substituents. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The aryl bromides in this compound can be coupled with various alkenes to generate more complex styrene derivatives. wikipedia.orgyoutube.com The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orglibretexts.org

Reaction Catalyst Coupling Partner Product Type
Suzuki ReactionPalladium ComplexBoronic Acid (R-B(OH)2)Aryl-Substituted Styrene
Heck ReactionPalladium ComplexAlkene (R'-CH=CH2)Di-substituted Alkene

Dehalogenation Mechanisms and Pathways

The carbon-bromine bonds on the aromatic ring of this compound are susceptible to cleavage through various dehalogenation mechanisms, primarily reductive dehalogenation. This process is a critical pathway for the transformation and potential detoxification of polyhalogenated aromatic compounds.

Reductive Dehalogenation: Abiotic reductive dehalogenation is an effective method for the detoxification of various polyhalogenated compounds. epa.gov Studies on structurally similar compounds, such as 1,2,4-tribromobenzene, have shown that dehalogenation can be achieved rapidly using bimetallic particles, such as palladium-coated iron (Pd/Fe). epa.gov In this system, zero-valent iron acts as the electron donor, while palladium serves as a catalyst for the hydrogenation. The reaction proceeds with a half-life of 71 minutes for 1,2,4-tribromobenzene, ultimately yielding benzene as the major final product. epa.gov The reactivity order for dehalogenation by different bimetallic particles is Pd/Fe >> Ni/Fe > Cu/Fe > Ag/Fe ≈ Fe. epa.gov It is plausible that this compound would undergo a similar stepwise reduction, where bromine atoms are sequentially replaced by hydrogen atoms.

The dehalogenation rate is influenced by several factors. A lower solution pH has been shown to favor the debromination of other brominated flame retardants like tetrabromobisphenol A (TBBPA). epa.gov The rate constant is also proportional to the catalyst dosage and the surface loading of the catalytic metal (e.g., palladium). epa.gov

Microbial Dehalogenation: In addition to chemical methods, microbial pathways for dehalogenation exist. Anaerobic microorganisms, particularly those found in environments rich in biogenic brominated compounds like marine sponges, have demonstrated the ability to perform reductive debromination on various brominated phenols. nih.gov For instance, consortia of microorganisms can debrominate 2,4,6-tribromophenol (B41969) to 2-bromophenol. nih.gov This activity is mediated by bacteria and suggests the presence of specific enzymes, known as reductive dehalogenases. nih.gov The presence of putative reductive dehalogenase gene motifs in these microbial communities supports the hypothesis that dehalogenation is coupled to a metabolic process called dehalorespiration. nih.gov While not directly studied on this compound, these findings suggest that under specific anaerobic conditions, microbial consortia could potentially dehalogenate the compound.

Polymerization Behavior and Mechanism

The polymerization of this compound is governed by the characteristics of its alpha-methylstyrene backbone. The presence of the alpha-methyl group significantly influences the thermodynamics and kinetics of the polymerization process, while the tribromo-substitution adds further electronic and steric effects.

Homopolymerization and Copolymerization Kinetics of Brominated Alpha-Methylstyrenes

The polymerization of alpha-methylstyrene (α-MeS) and its derivatives is subject to a significant thermodynamic constraint known as the ceiling temperature (T_c). Above this temperature, the rate of depolymerization exceeds the rate of polymerization, hindering the formation of high molecular weight polymers. primescholars.com For α-MeS, the ceiling temperature is relatively low (around 60°C for bulk polymerization), which has historically limited its application in polymerization systems that operate at higher temperatures. primescholars.com

Homopolymerization: Direct homopolymerization of this compound would be expected to proceed only at temperatures below its ceiling temperature. The bulky bromine atoms on the phenyl ring, in addition to the α-methyl group, would likely introduce significant steric hindrance, potentially lowering the ceiling temperature further compared to unsubstituted α-MeS. The polymerization rate would also be influenced by the electronic effects of the bromine substituents. As electron-withdrawing groups, they would decrease the electron density of the double bond, affecting its reactivity toward radical or ionic initiators. In cationic polymerization, for example, the use of a Lewis acid initiator like tin (IV) chloride has been shown to be effective for α-MeS polymerization, even at ambient temperatures. google.com

The reactivity ratios, which describe the relative rate at which each monomer adds to a growing polymer chain, are critical in determining the final copolymer composition. For the copolymerization of α-MeS and 1,3-butadiene, the reactivity ratios indicate how the monomers are incorporated into the polymer chain. primescholars.com In the case of copolymerizing this compound, the bulky and electron-poor nature of the monomer would likely result in a low reactivity ratio for its self-propagation (r11) and influence the cross-propagation rates (r12, r21).

MonomerKey Kinetic/Thermodynamic FeaturesExpected Polymerization Behavior
StyreneHigh ceiling temperature; readily undergoes free-radical, cationic, and anionic polymerization.Forms high molecular weight homopolymers under a wide range of conditions. libretexts.org
alpha-MethylstyreneLow ceiling temperature (approx. 60°C); steric hindrance from α-methyl group. primescholars.comHomopolymerization is limited to low temperatures; acts as a rate inhibitor in copolymerizations. primescholars.comgoogle.com
This compoundExpected very low ceiling temperature; significant steric hindrance from α-methyl and bromine groups; electron-withdrawing bromine atoms.Homopolymerization is likely difficult. Best incorporated via copolymerization, where it would likely decrease the overall polymerization rate and influence the polymer's final properties.

Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

Controlled or "living" radical polymerization (CRP) techniques are powerful tools for synthesizing polymers with well-defined architectures, controlled molecular weights, and low polydispersity. cmu.eduresearchgate.net These methods would be particularly suitable for polymerizing a challenging monomer like this compound.

Atom Transfer Radical Polymerization (ATRP): ATRP is a highly successful method for the controlled polymerization of styrenes and other monomers. cmu.edu The process typically involves a transition metal complex, such as copper bromide (CuBr) with a ligand like 2,2'-bipyridine (B1663995) (bpy), which reversibly activates and deactivates the growing polymer chain through a halogen atom transfer. cmu.eduyoutube.com For this compound, an ATRP system would likely use an alkyl halide initiator and a CuBr/ligand catalyst. The polymerization would proceed via the reversible activation of the dormant polymer chain end, which contains a carbon-bromine bond. youtube.com The presence of bromine atoms on the monomer's phenyl ring is generally tolerated in ATRP, allowing for the synthesis of well-defined polymers with this functionality. cmu.edu

Reversible Addition-Fragmention Chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP technique that provides excellent control over polymer architecture. youtube.com This method relies on a chain transfer agent, typically a thiocarbonylthio compound (ZC(=S)SR), to mediate the polymerization. youtube.com A growing radical chain adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can re-initiate polymerization. This process establishes a dynamic equilibrium between active and dormant polymer chains, allowing for controlled growth. youtube.com The RAFT polymerization of this compound would involve a conventional radical initiator (like AIBN) and a suitable RAFT agent. This technique is known for its tolerance to a wide variety of functional groups and could be used to create block copolymers and other complex architectures containing tribrominated units. rsc.orgresearchgate.net

Impact of Bromine Substitution on Polymer Microstructure and Chain Propagation

The substitution pattern of this compound has a profound impact on the chain propagation mechanism and the resulting polymer's microstructure and properties.

Chain Propagation and Regioselectivity: Chain-growth polymerization of styrene derivatives proceeds in a "head-to-tail" fashion, where the growing radical chain adds to the unsubstituted carbon of the vinyl group. libretexts.orglibretexts.org This regioselectivity generates the more stable benzylic radical on the carbon atom attached to the aromatic ring. In the case of this compound, the combined steric bulk of the α-methyl group and the ortho-bromine atom would strongly enforce this head-to-tail addition, leading to a highly regular polymer microstructure.

Structural Feature of MonomerImpact on Polymer Microstructure & PropertiesSource
α-Methyl GroupIncreases steric hindrance, raises Tg, contributes to a low ceiling temperature for polymerization. primescholars.com
Tribromo-substituted Phenyl GroupIncreases polymer density and refractive index. Enhances flame retardant properties.General principle
Overall Steric HindranceEnforces high head-to-tail regioselectivity during chain propagation. Restricts chain mobility, leading to a higher Tg. libretexts.org
C-Br BondsCan slightly decrease thermal stability compared to non-brominated analogues. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2,4,5 Tribromo Alpha Methylstyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H and ¹³C NMR for Comprehensive Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial insights into the molecular structure.

The predicted ¹H NMR spectrum of 2,4,5-Tribromo-alpha-methylstyrene would exhibit distinct signals corresponding to the aromatic protons, the vinyl protons, and the methyl protons. The substitution pattern on the benzene (B151609) ring, with three bromine atoms, significantly influences the chemical shifts of the remaining aromatic protons due to the anisotropic and electronic effects of the halogens. The two aromatic protons would likely appear as distinct singlets, a consequence of being isolated from each other by the bromine substituents, thus precluding observable spin-spin coupling between them. The vinyl protons of the alpha-methylstyrene (B127712) moiety are expected to appear as two distinct signals in the olefinic region of the spectrum, likely as singlets or very finely split doublets depending on the magnitude of the geminal coupling constant. The methyl group protons would present as a singlet, deshielded by the adjacent double bond and the aromatic ring.

Similarly, the predicted ¹³C NMR spectrum would reveal nine distinct carbon signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are heavily influenced by the attached bromine atoms, with the carbons directly bonded to bromine showing significant shifts. The quaternary carbon of the vinyl group and the methyl carbon would also have characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.8 - 8.1s
Aromatic-H7.5 - 7.8s
Vinyl-H5.5 - 5.8s
Vinyl-H5.2 - 5.5s
Methyl-H2.2 - 2.5s

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-Br115 - 125
C-Br115 - 125
C-Br115 - 125
C-H (Aromatic)130 - 140
C-H (Aromatic)130 - 140
C (Aromatic Quaternary)135 - 145
C (Vinyl Quaternary)140 - 150
CH₂ (Vinyl)115 - 125
CH₃ (Methyl)20 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To establish the precise connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectrosopy (COSY): A COSY experiment would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is expected to show a cross-peak between the two geminal vinyl protons, confirming their spatial proximity. Due to the substitution pattern, no correlations would be expected between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link the proton signals to their corresponding carbon signals. For instance, it would show correlations between the aromatic proton signals and their attached carbon signals, the vinyl proton signals and the vinyl CH₂ carbon, and the methyl proton signal with the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is a powerful tool for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methyl protons and the quaternary vinyl carbon as well as the ipso-carbon of the aromatic ring.

The vinyl protons and the quaternary vinyl carbon and the ipso-carbon of the aromatic ring.

The aromatic protons and neighboring carbon atoms within the benzene ring.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of this compound. Specifically, variable temperature NMR experiments could be employed to investigate the rotational barrier around the single bond connecting the vinyl group to the aromatic ring. At lower temperatures, hindered rotation might lead to the observation of distinct conformers, resulting in the broadening or splitting of NMR signals. By analyzing the changes in the spectra as a function of temperature, thermodynamic parameters for this rotational process could be determined.

Quantitative NMR for Purity and Reaction Yield Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound in a sample can be accurately determined. This technique is particularly valuable for assessing the purity of synthesized batches and for calculating reaction yields with high precision. For this purpose, a well-resolved proton signal of this compound, such as the methyl singlet, would be chosen for integration.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (C₉H₇Br₃), the exact mass of the molecular ion can be calculated.

The presence of three bromine atoms results in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion region for this compound will exhibit a distinctive cluster of peaks corresponding to the different combinations of these isotopes. The most abundant peaks in this cluster would be for the ions containing the various combinations of ⁷⁹Br and ⁸¹Br.

Predicted Isotopic Distribution for the Molecular Ion of this compound (C₉H₇Br₃)

Ionm/z (approx.)Relative Abundance (%)
[C₉H₇⁷⁹Br₃]⁺352~12.5
[C₉H₇⁷⁹Br₂⁸¹Br]⁺354~37.5
[C₉H₇⁷⁹Br⁸¹Br₂]⁺356~37.5
[C₉H₇⁸¹Br₃]⁺358~12.5

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for styrenic compounds involve cleavage of the bond between the vinyl group and the aromatic ring. For this compound, the loss of a methyl radical (•CH₃) or a bromine radical (•Br) from the molecular ion would be expected to generate significant fragment ions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a hypothetical MS/MS analysis of this compound, the molecular ion (M⁺˙) would first be isolated. Due to the presence of three bromine atoms, this molecular ion peak would appear as a characteristic isotopic cluster, given that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Upon collisional activation, the molecular ion would undergo fragmentation. The fragmentation pathways for halogenated aromatic compounds are well-documented and typically involve the loss of halogen atoms and cleavage of side chains.

Predicted Fragmentation Pathway:

Loss of a Bromine Radical: The most likely initial fragmentation would be the cleavage of a C-Br bond, which is weaker than the C-C or C-H bonds, to lose a bromine radical (Br•). This would result in a prominent fragment ion [M-Br]⁺.

Sequential Loss of Bromine: Further fragmentation could involve the sequential loss of the remaining bromine atoms, leading to ions such as [M-2Br]⁺ and [M-3Br]⁺.

Loss of a Methyl Radical: Cleavage of the C-C bond in the alpha-methylstyrene moiety could lead to the loss of a methyl radical (•CH₃), forming a stable benzylic-type cation [M-CH₃]⁺. This fragmentation could occur from the molecular ion or after the loss of one or more bromine atoms.

Formation of Tropylium Ion: Aromatic compounds often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less favored in highly substituted rings.

Cleavage of the Vinyl Group: The entire vinyl side chain could be cleaved, though this is generally less common than the loss of smaller radicals.

The analysis of these fragment ions allows for the reconstruction of the original molecule's structure, confirming the presence and location of the bromine atoms and the alpha-methylstyrene backbone.

Table 1: Predicted Key Fragment Ions in MS/MS of this compound

Fragment IonProposed StructureFragmentation Pathway
[M-Br]⁺Dibromo-alpha-methylstyrene cationLoss of a single bromine radical from the molecular ion.
[M-CH₃]⁺Tribromostyrene cationLoss of a methyl radical from the alpha position.
[M-Br-CH₃]⁺Dibromostyrene cationSequential loss of a bromine radical and a methyl radical.

Coupling with Chromatographic Separation (GC-MS, LC-MS) for Mixture Analysis

For the analysis of this compound within complex mixtures, coupling mass spectrometry with a chromatographic separation technique is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for the analysis of volatile and thermally stable halogenated organic compounds. nih.govmdpi.com The sample mixture is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer for detection and identification. This technique would be highly suitable for identifying and quantifying this compound in environmental samples or industrial process streams, providing high-resolution separation from isomers and other contaminants. scholaris.canih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for compounds that are not sufficiently volatile or are thermally labile. sciex.comnih.gov While many brominated compounds are amenable to GC-MS, LC-MS can be advantageous for analyzing higher molecular weight analogues or metabolites. nih.gov Techniques like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) are often employed for the analysis of less polar compounds like polybrominated diphenyl ethers (PBDEs), which share structural similarities with the target compound. sciex.comresearchgate.net LC-MS/MS offers enhanced selectivity and sensitivity, making it a powerful tool for trace-level detection in complex matrices like biological tissues or dust. sciex.comcdc.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The IR spectrum of this compound is predicted to show characteristic absorption bands that confirm its key structural features. spectroscopyonline.coms-a-s.org

Predicted Characteristic IR Absorption Bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The methyl group will exhibit symmetric and asymmetric C-H stretching bands in the 2850-3000 cm⁻¹ region. spectroscopyonline.com

C=C Stretch (Vinyl): The stretching of the carbon-carbon double bond in the vinyl group is expected to produce a band in the 1630-1660 cm⁻¹ range. researchgate.net

C=C Stretch (Aromatic): The aromatic ring will show characteristic C=C stretching vibrations, often as a series of peaks in the 1450-1600 cm⁻¹ region. researchgate.net

C-Br Stretch: The carbon-bromine stretching vibrations will appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Table 2: Predicted IR Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3020 - 3100Aromatic Ring
Aliphatic C-H Stretch2850 - 3000Methyl Group (-CH₃)
C=C Vinyl Stretch1630 - 1660Vinyl Group
C=C Aromatic Ring Stretch1450 - 1600Aromatic Ring
C-Br Stretch500 - 700Bromo-substituents

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Predicted Characteristic Raman Signals:

Aromatic Ring Breathing Modes: The symmetric vibrations of the tribromo-substituted benzene ring are expected to produce strong and characteristic Raman signals in the fingerprint region (600-1800 cm⁻¹). physicsopenlab.org

C=C Vinyl Stretch: The C=C double bond of the vinyl group, being a relatively non-polar bond, should yield a strong Raman signal around 1630-1660 cm⁻¹.

C-Br Vibrations: The C-Br bonds will also have characteristic vibrations, often at lower frequencies, which can be observed in the Raman spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The process involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org This pattern is then used to calculate an electron density map, from which the positions of individual atoms can be determined.

Information Obtainable from X-ray Crystallography:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms and the substitution pattern on the aromatic ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C=C, C-Br) and bond angles, providing insight into the molecular geometry.

Conformation: The dihedral angles describing the orientation of the alpha-methylstyrene side chain relative to the aromatic ring.

Intermolecular Interactions: Analysis of how the molecules pack in the crystal lattice, revealing any significant interactions such as halogen bonding or π-stacking, which can influence the material's physical properties.

As of now, there appears to be no publicly available crystal structure for this compound in crystallographic databases. The successful application of this technique is contingent upon the ability to produce high-quality single crystals of the compound.

Theoretical and Computational Studies of 2,4,5 Tribromo Alpha Methylstyrene

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into the distribution of electrons and the nature of chemical bonds, which in turn helps in predicting how the molecule will behave in chemical reactions.

In a related context, DFT calculations on the electrophilic aromatic bromination of benzene (B151609) derivatives have been performed at levels of theory such as ωB97X-D/cc-pVTZ to investigate reaction mechanisms and regioselectivity. rsc.org Such studies provide a framework for understanding how the existing bromo-substituents and the alpha-methylstyrene (B127712) group would influence further reactions on the aromatic ring of 2,4,5-Tribromo-alpha-methylstyrene.

Table 1: Representative Data from DFT Studies on Related Aromatic Compounds

Compound/SystemComputational MethodKey Findings
Brominated Triazine-Based BenzoxazinesDFT, RDG, MESPBromine incorporation slightly modifies HOMO-LUMO gaps and reduces negative electrostatic potential. acs.orgacs.org
Benzene, Anisole, NitrobenzeneωB97X-D/cc-pVTZBromination preferentially occurs via an addition-elimination mechanism. rsc.org
Iron(III) Catalyzed Carbonyl-Olefin MetathesisDFTAromaticity of reactants and products significantly affects reaction mechanisms. chem8.org

This table presents findings from studies on related compounds to illustrate the utility of DFT, as specific data for this compound is not available.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are invaluable for accurately predicting molecular properties. nih.gov A theoretical study on the bromination of the parent compound, α-methylstyrene, utilized ab initio quantum mechanical methods at the Hartree-Fock (HF) level with a 6-31+G(D) basis set to investigate the reaction mechanism. nsf.gov.lk

This study explored the competition between ionic and radical pathways in the bromination of α-methylstyrene with N-bromosuccinimide (NBS). The calculations of the energy barriers between reactants and intermediates were crucial in understanding the product distribution. It was found that for the mechanism involving ionic intermediates, there is a correlation between the calculated energy barriers and the observed product distribution. nsf.gov.lk The study also highlighted that the energy barrier for substitution on the phenyl ring is significantly higher than for addition to the double bond, explaining why ring bromination is not a major competing reaction under these conditions. nsf.gov.lk

Reaction Pathway Analysis and Mechanistic Insights

Understanding the detailed mechanism of chemical reactions is a key area where computational chemistry excels. By mapping out the potential energy surface, locating transition states, and calculating energy barriers, it is possible to gain a deep understanding of how a reaction proceeds.

In the theoretical study of α-methylstyrene bromination, the calculation of energy barriers for both the ionic and radical mechanisms was central to elucidating the reaction pathway. nsf.gov.lk The geometry optimization of reactants, products, and intermediates, followed by the calculation of the transition state energies, allowed for a comparison of the feasibility of the two competing mechanisms.

The study by Farhath et al. demonstrated that the relative heights of the energy barriers for the reaction of para-substituted α-methylstyrenes correlated with the electron-donating or -withdrawing nature of the substituent. nsf.gov.lk This provides a basis for predicting how the three bromine atoms in this compound would influence the energy barriers for further reactions.

Table 2: Product Distribution from the Bromination of Para-Substituted α-Methylstyrene with NBS

Substituent (R) at para-position% Product I (Allylic Bromination)% Product II (Vinylic Bromination)% Product III (Dibromination)
H8317Not detected
F7426Not detected
Cl7921Not detected
Br7327Not detected
I412732
OCH₃Not detectedNot detected100

Data sourced from a theoretical study on the bromination of α-methylstyrene. nsf.gov.lk

Computational models are instrumental in explaining and predicting the regio- and stereoselectivity of chemical reactions. For the bromination of α-methylstyrene, theoretical calculations can help to understand why certain isomers are formed preferentially. The study by Farhath et al. provides a foundation for this, showing how electronic effects of substituents on the phenyl ring influence the product ratio of allylic versus vinylic bromination. nsf.gov.lk

While this study did not specifically address the 2,4,5-tribromo substitution pattern, the principles can be extended. The electron-withdrawing nature of the three bromine atoms on the phenyl ring would be expected to influence the stability of the intermediates in both the ionic and radical pathways, thereby affecting the regioselectivity of further bromination reactions. DFT calculations on similar systems have shown that the directing effects of substituents can be ascribed to a synergy between electron delocalization and attractive non-covalent interactions. rsc.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations, the dynamics of conformational changes, and how the molecule interacts with its environment. researchgate.net

Material Science Applications and Performance Enhancement of Brominated Styrenic Polymers

Role as a Monomer or Co-monomer in Polymer Synthesis

While the direct polymerization of 2,4,5-Tribromo-alpha-methylstyrene is not extensively documented in readily available literature, its chemical structure as a vinyl aromatic compound suggests its potential as a monomer or co-monomer in various polymerization processes. The presence of the vinyl group allows it to participate in addition polymerization reactions, similar to styrene (B11656) and alpha-methylstyrene (B127712).

Theoretically, this compound could be copolymerized with styrene and other monomers like acrylonitrile (B1666552) and butadiene to synthesize flame-retardant versions of thermoplastics such as polystyrene (PS) and acrylonitrile-butadiene-styrene (ABS). In such a copolymer, the tribrominated units would be chemically bound within the polymer backbone. This approach of using a "reactive" flame retardant can offer advantages over "additive" flame retardants, as the flame-retardant moiety is less likely to leach out over time.

Monomer Feed Composition (Hypothetical)Resulting PolymerPotential Property Enhancement
Styrene + this compoundBrominated PolystyreneFlame Retardancy, High Heat Distortion Temperature
Acrylonitrile + Butadiene + Styrene + this compoundBrominated ABSFlame Retardancy, Impact Resistance, Toughness

This table represents a hypothetical scenario based on the chemical potential of this compound, as direct synthesis data is not widely available.

In the realm of elastomers, brominated isobutylene-co-para-methylstyrene (BIMSM) is a commercially significant material known for its excellent impermeability and thermal stability, making it suitable for applications like tire inner liners. chemicalbook.com BIMSM is typically synthesized by the cationic copolymerization of isobutylene (B52900) and para-methylstyrene, followed by the selective bromination of the methyl group on the para-methylstyrene units. chemicalbook.com

There is no direct evidence to suggest that this compound is used in the synthesis of BIMSM. The synthetic route for BIMSM relies on post-polymerization bromination rather than the incorporation of a pre-brominated monomer. However, the use of a monomer like this compound could theoretically be explored in other elastomer systems where inherent flame retardancy and specific mechanical properties are desired. Its incorporation could potentially influence the glass transition temperature, modulus, and damping characteristics of the resulting elastomer.

Contributions to Fire Retardancy in Polymeric Materials

The primary application driver for incorporating a highly brominated monomer like this compound into polymers is to confer fire retardancy. Brominated flame retardants are highly effective and operate through mechanisms in both the gas and condensed phases of a fire. rixingxincai.comyoutube.com

When a polymer containing brominated units is exposed to the high temperatures of a fire, it undergoes thermal decomposition, releasing bromine-containing species, primarily hydrogen bromide (HBr). rixingxincai.com These species act as flame inhibitors in the gas phase by interrupting the radical chain reactions that sustain combustion. specialchem.comyoutube.comflameretardantsguide.com The key combustion-propagating radicals, such as hydroxyl (•OH) and hydrogen (•H), are highly energetic. The released bromine radicals (Br•) can react with these, replacing them with less reactive radicals and slowing down the combustion process. rixingxincai.com This "quenching" effect reduces the heat generated by the flame, which in turn slows the decomposition of the polymer and the release of flammable gases. flameretardantsguide.com

The effectiveness of halogenated flame retardants in the gas phase follows the order: I > Br > Cl > F. Bromine offers a good balance of bond strength (allowing for timely release at combustion temperatures) and radical scavenging efficiency. specialchem.com

The flame-retardant efficacy of brominated compounds can be significantly enhanced by the addition of synergists. A classic example is the use of antimony trioxide (Sb₂O₃) with halogenated flame retardants. flameretardants-online.comhmroyal.comacs.org Antimony trioxide itself has little to no flame-retardant effect, but in the presence of HBr released from the decomposing brominated polymer, it forms antimony trihalides (e.g., SbBr₃), which are volatile and highly effective gas-phase radical traps. nih.gov This synergistic interaction allows for a lower total loading of flame retardant to achieve the desired level of fire safety. flameretardants-online.com

Engineering of Material Properties

The incorporation of this compound into styrenic polymers is expected to significantly engineer the material's properties. This is due to the combined effects of the alpha-methyl group and the three bromine atoms on the phenyl ring.

The thermal behavior of polymers is a critical aspect of their application. For polymers containing this compound, the following characteristics are anticipated:

The presence of the alpha-methyl group in poly(alpha-methylstyrene) is known to lower its ceiling temperature, making it less thermally stable than polystyrene. However, the introduction of bromine atoms onto the aromatic ring is a well-established method for imparting flame retardancy and enhancing thermal stability at higher temperatures. The three bromine atoms in this compound would likely increase the polymer's resistance to thermal degradation.

The decomposition of such a polymer would be expected to occur at higher temperatures compared to its non-brominated counterpart. The degradation mechanism would likely involve the release of bromine radicals, which can interrupt the radical chain reactions of combustion in the gas phase, thereby quenching the flame.

Akin to other brominated flame retardants, the thermal decomposition is expected to proceed in a multi-step process. An initial weight loss would correspond to the scission of the C-Br bonds, followed by the degradation of the main polymer chain at higher temperatures.

A comparative thermogravimetric analysis (TGA) would be necessary to provide precise data on the onset of decomposition and the char yield, which is expected to be higher for the brominated polymer, contributing to its flame-retardant properties.

The mechanical properties of a polymer, such as its impact strength and heat resistance, are defining factors for its end-use applications.

Heat Resistance: The incorporation of alpha-methylstyrene into styrene copolymers is known to increase the glass transition temperature (Tg) and, consequently, the heat distortion temperature of the resulting polymer. google.com For instance, styrene-alpha-methylstyrene copolymers have a higher Vicat softening point than polystyrene. google.com The addition of bulky bromine atoms to the phenyl ring would further restrict the rotational freedom of the polymer chains, leading to an even higher Tg and improved heat resistance.

Impact Strength: The introduction of the rigid and bulky 2,4,5-tribrominated phenyl group could potentially lead to a more brittle material, which might decrease its impact strength. However, in copolymer systems, this effect could be tailored by adjusting the comonomer ratios. For instance, copolymerization with monomers that impart flexibility could offset the potential for brittleness.

To quantify these effects, dynamic mechanical analysis (DMA) and impact testing (e.g., Izod or Charpy) would be required.

The permeability of a polymer to gases and liquids is a crucial property for packaging and barrier applications.

The dense structure resulting from the bulky tribromo-substituted phenyl rings and the alpha-methyl group would likely decrease the free volume within the polymer matrix. This reduction in free volume is expected to hinder the diffusion of small molecules through the polymer, thus lowering its permeability.

Polymers with lower permeability are desirable for applications such as food packaging, where limiting the transport of oxygen and water vapor is essential to extend shelf life. The incorporation of this compound could, therefore, be a strategy to enhance the barrier properties of styrenic polymers.

Actual permeability coefficients for gases like O₂, CO₂, and N₂, as well as water vapor transmission rates, would need to be determined experimentally to confirm the efficacy of this monomer in barrier applications.

Advanced Analytical Methodologies for 2,4,5 Tribromo Alpha Methylstyrene and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. The selection between gas and liquid chromatography is primarily based on the physicochemical properties of the analytes.

Gas Chromatography (GC) for Volatile Species Separation

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,4,5-Tribromo-alpha-methylstyrene. nih.gov In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

For the analysis of brominated flame retardants (BFRs), including styrene (B11656) derivatives, a high-resolution capillary column is often employed to achieve optimal separation of various congeners. nih.govthermofisher.com The choice of the stationary phase is critical; non-polar columns are commonly used for the separation of BFRs based on their degree of bromination. thermofisher.com The injection temperature is a crucial parameter that needs to be carefully optimized, especially for thermally labile compounds. For many BFRs, a lower injection temperature range of 240 °C to 260 °C is preferred to prevent thermal degradation. nih.gov However, for some analyses, an injector temperature of up to 280 °C may be used. thermofisher.com The use of a splitless injection mode is often recommended for trace-level analysis of BFRs in environmental samples. nih.gov

Table 1: Typical GC Parameters for Brominated Flame Retardant Analysis

ParameterSettingRationale
Column TR-5MS, 15 m x 0.25 mm ID, 0.1 µm film thicknessProvides good separation of BFR congeners. thermofisher.com
Injector Temperature 240-280°COptimized to prevent thermal degradation of labile compounds. thermofisher.comnih.gov
Injection Mode SplitlessEnhances sensitivity for trace-level analysis. nih.gov
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)MS provides identification and quantification, while ECD offers high sensitivity for halogenated compounds. nih.gov

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Compounds

Liquid chromatography (LC) is the method of choice for analyzing non-volatile or thermally unstable compounds that are not amenable to GC analysis. nih.gov In LC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases.

For brominated compounds, reversed-phase LC is commonly used, often with a C18 stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution. sielc.com LC is particularly advantageous for the analysis of larger, more polar, or thermally sensitive BFRs and their metabolites. nih.gov

Table 2: Representative LC Conditions for Brominated Compound Analysis

ParameterSettingPurpose
Column C18 reversed-phaseStandard for separation of non-polar to moderately polar compounds. nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes compounds based on their polarity. researchgate.netsielc.com
Additive Formic acid or Ammonium acetateImproves peak shape and ionization efficiency for MS detection. sielc.comsigmaaldrich.com
Detector Mass Spectrometer (MS) or UV DetectorMS provides structural information and high sensitivity, while UV is a more general detector. nih.gov

Chiral Chromatography for Enantiomeric Resolution

Many brominated flame retardants, potentially including derivatives of this compound, can exist as enantiomers—non-superimposable mirror images. Enantioselective analysis is crucial as enantiomers can exhibit different biological activities and degradation pathways in the environment. nih.gov Chiral chromatography is the primary technique used to separate and quantify enantiomers.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Both GC and LC can be adapted for chiral separations. nih.gov For chiral LC, polysaccharide-based CSPs and cyclodextrin-based CSPs are widely used. sigmaaldrich.comneliti.com The choice of the mobile phase is critical for achieving enantiomeric resolution and can include normal-phase (e.g., hexane/isopropanol) or polar organic modes. sigmaaldrich.com The elution order of the enantiomers can provide insights into their interaction with the chiral stationary phase. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the comprehensive analysis of complex samples.

GC-MS/MS and LC-MS/MS for Ultra-Trace Detection and Quantification in Complex Matrices

The coupling of gas chromatography or liquid chromatography with tandem mass spectrometry (GC-MS/MS or LC-MS/MS) provides exceptional selectivity and sensitivity for the detection of trace and ultra-trace levels of this compound and its derivatives in complex environmental and biological matrices. nih.govresearchgate.net

Tandem mass spectrometry involves the selection of a specific precursor ion (the molecular ion or a characteristic fragment of the analyte), its fragmentation through collision-induced dissociation, and the monitoring of specific product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interferences, leading to lower detection limits and more accurate quantification. ciemat.es For instance, LC-MS/MS methods have been developed to detect reactive bromine species in water at picomolar levels. nih.gov Similarly, GC-MS/MS is a proven technique for the analysis of semi-volatile organic contaminants, offering high selectivity, resolution, and sensitivity. researchgate.net

Table 3: Comparison of GC-MS/MS and LC-MS/MS for BFR Analysis

FeatureGC-MS/MSLC-MS/MS
Analytes Volatile and semi-volatile compoundsNon-volatile, polar, and thermally labile compounds nih.gov
Sample Preparation Often requires derivatization for polar compoundsMay require less sample cleanup nih.gov
Sensitivity High, especially with ECNI for brominated compounds nih.govVery high, capable of ultra-trace detection nih.gov
Selectivity Excellent due to chromatographic separation and MS/MS detectionExcellent due to chromatographic separation and MS/MS detection
Matrix Effects Can be an issue, but often mitigated by cleanup stepsIon suppression or enhancement can occur, requiring careful method development acs.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Bromine Content

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample. While it does not provide information about the molecular structure, it is highly sensitive for the detection of specific elements, such as bromine. nih.gov This makes it a valuable tool for screening samples for the presence of brominated compounds. nih.gov

Sample Preparation and Extraction Protocols for Diverse Sample Types

The accurate quantification of this compound in various environmental and biological matrices hinges on efficient sample preparation and extraction. The choice of method depends on the sample type, the concentration of the analyte, and the desired throughput. Modern extraction techniques aim to reduce solvent consumption and extraction time while improving recovery and reproducibility.

Automated Soxhlet Hot Extraction and Accelerated Solvent Extraction

Traditional Soxhlet extraction, while thorough, is often hampered by long extraction times (over 20 hours) and large solvent volumes. nih.gov Consequently, automated and advanced methods like Automated Soxhlet Hot Extraction and Accelerated Solvent Extraction (ASE) have been developed to enhance efficiency.

Automated Soxhlet Hot Extraction modifies the classic Soxhlet procedure to significantly reduce extraction times. scribd.com Systems like SOXTHERM are capable of processing samples up to four times faster than their traditional counterparts. ysi.com This is achieved through a multi-stage process. Initially, the sample thimble is immersed directly into the boiling solvent, ensuring rapid and intimate contact. epa.gov This is followed by a rinsing stage where the thimble is lifted above the solvent, and finally, the solvent is evaporated and collected for reuse. ysi.comepa.gov This automation not only accelerates the process but also improves safety and reduces chemical waste. scribd.comysi.com For instance, an extraction that would take hours traditionally can be completed in 30 to 60 minutes with an automated system. scribd.com

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures (40-200 °C) and pressures (around 1500 psi) to expedite the extraction process. nih.goviaea.org These conditions increase the solubility and diffusion rates of analytes, allowing for a drastic reduction in both extraction time and solvent volume compared to traditional methods. iaea.orgthermofisher.com A typical ASE extraction can be completed in about 15-20 minutes using as little as 15-40 mL of solvent for a 10-gram sample, whereas Soxhlet might require 8-48 hours and 300-500 mL of solvent. iaea.orgthermofisher.com ASE has been successfully applied to extract various brominated flame retardants (BFRs) from matrices like sediment, fish, and soil. nih.govthermofisher.com The choice of solvent is critical, with dichloromethane (B109758) or mixtures of dichloromethane and n-hexane being common for BFRs. nih.gov

Table 1: Comparison of Extraction Techniques for Brominated Flame Retardants

Feature Traditional Soxhlet Automated Soxhlet Accelerated Solvent Extraction (ASE)
Extraction Time >20 hours nih.gov 30-60 minutes scribd.com ~15-20 minutes thermofisher.com
Solvent Volume 300-500 mL iaea.org ~15 mL per sample scribd.com 15-40 mL thermofisher.com
Temperature Boiling point of solvent Setpoint (e.g., 140°C for hexane-acetone) epa.gov Elevated (40-200°C) iaea.org
Pressure Atmospheric Atmospheric Elevated (~1500 psi) iaea.org
Automation Manual Fully automated ysi.com Fully automated iaea.org
Throughput Low High (up to 24 samples simultaneously) ysi.com High nih.gov

This table is generated based on data from multiple sources for general BFR extraction and may require optimization for this compound.

Solid Phase Microextraction (SPME) and Other Micro-Extraction Methods

In line with the principles of green chemistry, micro-extraction techniques have gained prominence for their minimal or zero solvent usage. nih.gov Solid Phase Microextraction (SPME) is a leading solvent-free sample preparation technique that combines sampling, extraction, and concentration into a single step. nih.gov

Solid Phase Microextraction (SPME) utilizes a fused silica (B1680970) fiber coated with a stationary phase. This fiber is exposed to the sample or its headspace, where analytes partition onto the fiber coating. youtube.com The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. youtube.com The choice of fiber coating is crucial for extraction efficiency. For a wide range of compounds with varying polarities and volatilities, a triple-phase coating of Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) is often popular. youtube.comresearchgate.net For less volatile compounds, direct immersion (DI-SPME) of the fiber into a liquid sample can be employed. youtube.comresearchgate.net SPME is noted for its high sensitivity, speed, and automation capabilities, which improve precision and accuracy. youtube.com

Other Micro-Extraction Methods for BFRs include Stir Bar Sorptive Extraction (SBSE) and Dispersive Liquid-Liquid Microextraction (DLLME). nih.gov

SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS), providing a higher extraction capacity.

DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample. The resulting cloudy solution of fine droplets provides a large surface area for rapid analyte transfer into the extraction solvent.

These methods are particularly advantageous for aqueous samples, minimizing the use of organic solvents. nih.gov

Table 2: Common SPME Fiber Coatings and Their Applications

Fiber Coating Abbreviation Primary Application
Polydimethylsiloxane PDMS Volatile and semi-volatile nonpolar compounds youtube.com
Polyacrylate PA Polar semi-volatile compounds nih.gov
Polydimethylsiloxane/Divinylbenzene PDMS/DVB Volatile polar compounds, general purpose nih.govnih.gov
Carboxen/Polydimethylsiloxane CAR/PDMS Small volatile molecules and gases nih.gov
Divinylbenzene/Carboxen/Polydimethylsiloxane DVB/CAR/PDMS Wide range of analytes with different polarities and volatilities youtube.comresearchgate.net

This table is generated based on data for general volatile and semi-volatile compound analysis.

Method Validation and Quality Control in Chemical Analysis

To ensure the reliability and accuracy of analytical data for this compound, rigorous method validation and ongoing quality control are indispensable. These processes are governed by established guidelines, such as those from the National Toxicology Program (NTP) and Good Laboratory Practice (GLP) regulations. nih.gov

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. While specific validated methods for this compound are not extensively published, the validation of analytical methods for other BFRs provides a clear framework. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov For example, a method for aniline (B41778) showed linearity from 0.5 to 20 μg/mL with a correlation coefficient of 0.999. researchgate.net

Accuracy (Recovery): The closeness of the test results to the true value, often assessed by analyzing spiked samples. For instance, spike recoveries for 16 PAH compounds using ASE ranged from 86.7% to 116.2%. thermofisher.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for intraday and inter-day analyses. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For aniline in soil, the LOQ was reported as 0.04 mg/kg. researchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Quality Control (QC) involves the routine procedures used to monitor the performance of an analytical method. This ensures that the data generated remains reliable over time. Key QC practices include:

Use of Standards: This includes calibration standards to create a standard curve, as well as internal standards and surrogate standards to correct for variations in extraction efficiency and instrument response. hpst.cz

Analysis of Blanks: Method blanks (using a clean matrix) are analyzed to check for contamination from solvents, reagents, or glassware.

Replicate Samples: Analyzing replicate samples provides a measure of the method's precision.

Control Charts: These charts are used to monitor the performance of the analytical process over time by plotting the results of QC samples.

Proficiency Testing: Participation in inter-laboratory comparison studies helps to assess the competence of the laboratory and the validity of its methods.

Studies conducted under programs like the NTP are subject to retrospective quality assurance audits to ensure compliance with all regulations and protocols. nih.gov

Concluding Perspectives and Future Research Directions

Unresolved Scientific Challenges in Polybrominated Alpha-Methylstyrene (B127712) Chemistry

The chemistry of polybrominated alpha-methylstyrenes, including the 2,4,5-tribromo isomer, presents several scientific hurdles that currently limit its full potential. A primary challenge lies in achieving precise control over the polymerization process. The synthesis of polymers from this monomer often results in materials with broad molecular weight distributions, which can negatively impact their physical and mechanical properties. numberanalytics.com Controlling the polymerization to produce polymers with a narrow polydispersity index is crucial for high-performance applications.

Another significant challenge is managing the thermal stability of the resulting polymers. While the bromine atoms impart flame retardancy, they can also lower the degradation temperature of the polymer backbone. chemicalbook.com Understanding the complex degradation mechanisms, including the specific pyrolysis products and the role of bromine radicals in both the gas and condensed phases, is essential for designing more stable materials. chemicalbook.comacs.org The thermal degradation of brominated flame retardants can release toxic compounds, such as brominated polycyclic aromatic hydrocarbons (BrPAHs), making it crucial to develop polymers that are not only flame resistant but also decompose into less harmful byproducts. nih.govcetjournal.it

Furthermore, the regioselectivity during the initial bromination of alpha-methylstyrene to produce the desired 2,4,5-tribromo isomer is a persistent synthetic challenge. researchgate.net Achieving high yields of a specific isomer without the formation of other brominated congeners is difficult and often requires multi-step, resource-intensive purification processes.

Emerging Synthetic Methodologies and Catalytic Systems

To overcome the synthetic challenges, researchers are exploring novel methodologies. One promising approach involves the use of highly selective catalytic systems for the bromination of aromatic compounds. Recent advancements in catalysis, such as the use of zeolite rsc.org and reusable magnetic nanocatalysts like Fe3O4@SiO2/CuO, offer pathways to highly regioselective and environmentally benign synthesis. tandfonline.comresearchgate.netresearchgate.net These systems can provide high yields of the desired para-bromo products under milder conditions, potentially simplifying the synthesis of 2,4,5-Tribromo-alpha-methylstyrene. rsc.orgtandfonline.com

Visible-light photoredox catalysis is another emerging area that could revolutionize the synthesis of brominated arenes. alfa-chemistry.com Using organic dyes like erythrosine B as a photocatalyst can activate N-bromosuccinimide (NBS) for electrophilic aromatic bromination under mild, practical conditions. alfa-chemistry.com This strategy could offer a more controlled and efficient route to specific isomers compared to traditional bromination methods that often require harsh reagents and high temperatures.

Moreover, one-pot, multi-component reactions are being investigated to streamline the synthesis of complex substituted styrenes, which could be adapted for this compound. researchgate.net Such methods improve efficiency by reducing the number of intermediate purification steps, saving time and resources.

Innovations in Material Science Applications and Performance Engineering

The primary application driver for this compound is its use as a reactive flame retardant. When copolymerized into materials like polystyrene or acrylonitrile-butadiene-styrene (ABS), it chemically incorporates bromine into the polymer backbone. This approach is superior to using additive flame retardants, as the polymeric nature prevents leaching and improves the material's environmental and health profile. bsef.comresearchgate.net

Innovations are focused on developing new polymeric flame retardants with high molecular weights to ensure they are not bioavailable. researchgate.netnih.gov Copolymers of brominated styrenes with materials like butadiene are being engineered to enhance compatibility with host polymers such as polystyrene, ensuring that the mechanical properties of the final product are maintained or even improved. researchgate.netrixingxincai.com The goal is to create materials that not only meet stringent fire safety standards but are also durable and sustainable. bsef.com

Performance engineering also involves optimizing the thermal degradation behavior of these polymers. The mechanism of flame retardancy relies on the release of bromine radicals (HBr or Br•) at high temperatures, which quenches the combustion cycle in the gas phase. rixingxincai.com Research is aimed at tuning the polymer structure to control the temperature at which this release occurs, maximizing fire safety without compromising the material's stability during processing and use. chemicalbook.com Additionally, incorporating brominated monomers has been shown in some systems to increase compressive strength and reduce polymerization shrinkage, opening avenues for applications in specialty composites and cements. researchgate.net

Advancements in Analytical Characterization and Computational Modeling

A deep understanding of the structure-property relationships of this compound and its polymers requires sophisticated analytical techniques. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining molecular weight distribution, which is critical for predicting polymer properties. numberanalytics.comnumberanalytics.commeasurlabs.com Advanced GPC systems coupled with detectors like multi-angle light scattering (MALS) or viscometers provide absolute molecular weight and structural information, such as branching. chromatographytoday.compolyanalytik.com

Mass spectrometry (MS), particularly when coupled with pyrolysis-gas chromatography (Py-GC/MS), is invaluable for elucidating the complex thermal degradation pathways of brominated polymers. chemicalbook.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used to identify and quantify degradation products and trace levels of leached substances. nih.govacs.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), are essential for confirming the chemical structure and purity of the monomer and the resulting polymers. measurlabs.comresolvemass.caorientjchem.org

Computational modeling is an emerging frontier that promises to accelerate research and development. Density Functional Theory (DFT) can be used to predict the reactivity of the alpha-methylstyrene ring, guiding the design of regioselective synthetic pathways. nih.gov Computational models can also simulate polymerization kinetics and predict the thermal and mechanical properties of the resulting polymers, reducing the need for extensive empirical testing. acs.org Kinetic models are being developed to better understand the formation of potentially toxic byproducts during combustion, aiding in the design of environmentally safer flame-retardant materials. nih.gov

Physicochemical Properties of this compound

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for detecting 2,4,5-Tribromo-alpha-methylstyrene in environmental matrices?

  • Methodological Answer : Utilize solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, as optimized for brominated compounds in wastewater studies. Conditioning with methanol (2 mL) followed by sample loading at neutral pH ensures efficient recovery. Couple this with LC-MS/MS for quantification, using deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) to correct for matrix effects and ionization variability. Filter samples with GF/F (0.7 µm) filters pre-extraction to remove particulates .

Q. How should environmental samples (e.g., wastewater, sludge) be collected and preserved to minimize analyte degradation?

  • Methodological Answer : Collect volume-proportional samples using automated samplers (e.g., ISCO 3700) to ensure temporal representativity. Store samples immediately at 4°C during transport and spike with internal standards (e.g., 25 µL of 100 µg L⁻¹ mixture) to track stability. For long-term storage, freeze at −18°C in HDPE bottles to prevent adsorption losses. Avoid glassware; use silanized containers to reduce surface interactions .

Q. What quality control measures are critical for ensuring reproducibility in quantifying this compound?

  • Methodological Answer : Implement a dual internal standard approach (e.g., atrazine-d5 for polarity correction and triclosan-d3 for recovery normalization). Perform matrix-matched calibration curves to account for signal suppression/enhancement in complex environmental samples. Include procedural blanks and replicate injections (n ≥ 3) to monitor cross-contamination and instrument drift .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported environmental concentrations of this compound across studies?

  • Methodological Answer : Conduct inter-laboratory comparisons using standardized protocols (e.g., EPA SW-846 for extraction) and harmonized internal standards. Evaluate methodological variables:

  • Extraction efficiency : Compare SPE sorbents (HLB vs. MAX/MCX) and solvent polarity.
  • Detection limits : Validate with low-concentration spikes (e.g., 0.1–10 µg L⁻¹) in representative matrices.
  • Data normalization : Use mass-labeled analogs to correct recovery differences (e.g., deuterated vs. non-deuterated standards) .

Q. What experimental approaches assess the stability of this compound under varying storage and environmental conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • Thermal stability : Incubate spiked samples at 4°C, 25°C, and 40°C for 1–30 days; quantify degradation products via high-resolution mass spectrometry (HRMS).
  • Photolytic degradation : Expose aqueous samples to UV light (254 nm) and monitor debromination or styrene backbone cleavage using GC-MS.
  • Oxidative stability : Treat with hydroxyl radicals (via Fenton’s reagent) to simulate advanced oxidation processes in wastewater .

Q. How can spectroscopic data (e.g., IR, MS) be leveraged to characterize this compound and its derivatives?

  • Methodological Answer : Reference gas-phase IR spectra from EPA/NIST libraries (e.g., characteristic C-Br stretching at 500–600 cm⁻¹) for structural confirmation. For MS, prioritize electron ionization (EI) at 70 eV to generate diagnostic fragments (e.g., loss of Br• radicals at m/z 79/81). Cross-validate with computational chemistry tools (e.g., PubChem’s canonical SMILES or DSSTox identifiers) to predict fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.